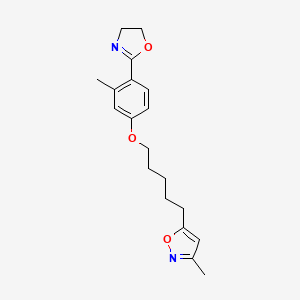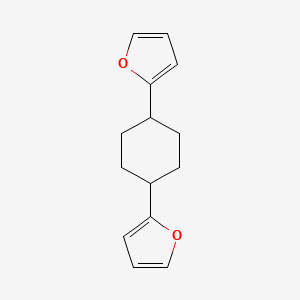
4H-1,2,3-Triazole, 4-chloro-5-(ethylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-(ethylthio)-4H-1,2,3-triazole is a heterocyclic compound that contains a triazole ring substituted with a chlorine atom at the fourth position and an ethylthio group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(ethylthio)-4H-1,2,3-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable hydrazine derivatives with carbon disulfide, followed by chlorination. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts to facilitate the cyclization and chlorination steps .
Industrial Production Methods: Industrial production of 4-Chloro-5-(ethylthio)-4H-1,2,3-triazole may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-5-(ethylthio)-4H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorine atom can be replaced by hydrogen through reduction reactions using reagents like palladium on carbon and hydrogen gas.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Amines, thiols, alkoxides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Applications De Recherche Scientifique
4-Chloro-5-(ethylthio)-4H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-(ethylthio)-4H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes involved in microbial metabolism. In cancer research, it is believed to interfere with cell proliferation pathways, leading to apoptosis of cancer cells .
Comparaison Avec Des Composés Similaires
- 4-Chloro-5-(methylthio)-4H-1,2,3-triazole
- 4-Chloro-5-(phenylthio)-4H-1,2,3-triazole
- 4-Chloro-5-(butylthio)-4H-1,2,3-triazole
Comparison: 4-Chloro-5-(ethylthio)-4H-1,2,3-triazole is unique due to its specific ethylthio substitution, which imparts distinct chemical properties and reactivity compared to its analogs. The ethylthio group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in research and industry .
Propriétés
Numéro CAS |
664979-96-8 |
|---|---|
Formule moléculaire |
C4H6ClN3S |
Poids moléculaire |
163.63 g/mol |
Nom IUPAC |
4-chloro-5-ethylsulfanyl-4H-triazole |
InChI |
InChI=1S/C4H6ClN3S/c1-2-9-4-3(5)6-8-7-4/h3H,2H2,1H3 |
Clé InChI |
KOGWNDKHHGZCFE-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NN=NC1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(4-Methylphenyl)propyl]furan](/img/structure/B12912772.png)

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3-hydroxybutylamino)-1H-purin-6-one](/img/structure/B12912776.png)



![2,2'-[(3-Bromophenyl)methylene]bis(5-methylfuran)](/img/structure/B12912814.png)
![6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine](/img/structure/B12912838.png)





